An In-depth Technical Guide to the Chemical Properties of 3-[4-(chlorosulfonyl)phenoxy]propanoic acid
An In-depth Technical Guide to the Chemical Properties of 3-[4-(chlorosulfonyl)phenoxy]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[4-(chlorosulfonyl)phenoxy]propanoic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive chlorosulfonyl group and a modifiable carboxylic acid moiety, makes it a versatile building block for the synthesis of a wide array of novel molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, offering field-proven insights for its effective application in research and development.
Core Physicochemical Properties
3-[4-(chlorosulfonyl)phenoxy]propanoic acid typically presents as a white to off-white or yellow-green crystalline powder.[1][2] The presence of two distinct functional groups on a stable phenoxypropanoic acid scaffold allows for sequential or simultaneous chemical modifications, making it an ideal starting material for creating diverse chemical libraries.[3]
Quantitative Data Summary
For ease of reference, the key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 3-[4-(chlorosulfonyl)phenoxy]propanoic acid | [1] |
| CAS Number | 1695-10-9 (Note: This is for the parent phenoxypropanoic acid, the specific CAS for the chlorosulfonyl derivative is not consistently cited) | |
| Molecular Formula | C₉H₉ClO₅S | |
| Molecular Weight | 264.68 g/mol | |
| Monoisotopic Mass | 263.98592 Da | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 145-149 °C | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [4] |
| InChI Key | DSPOCWCVUVRRPB-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The most established and direct method for synthesizing 3-[4-(chlorosulfonyl)phenoxy]propanoic acid is through the electrophilic aromatic substitution of 3-phenoxypropanoic acid using a potent chlorosulfonating agent.[3]
Synthesis via Chlorosulfonation of 3-Phenoxypropanoic Acid
Principle: This reaction leverages the treatment of 3-phenoxypropanoic acid with chlorosulfonic acid (ClSO₃H). The phenoxypropanoic acid group acts as an ortho, para-director for electrophilic aromatic substitution. Due to steric hindrance from the propanoic acid side chain, the incoming chlorosulfonyl group is predominantly directed to the para position of the phenyl ring.[3] The mechanism involves the formation of a highly electrophilic species from chlorosulfonic acid, which attacks the electron-rich benzene ring. A subsequent loss of a proton restores aromaticity, yielding the sulfonyl chloride.[3]
Detailed Step-by-Step Laboratory Protocol
Materials:
-
3-Phenoxypropanoic acid
-
Chlorosulfonic acid (≥99% purity)
-
Crushed ice
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the 3-phenoxypropanoic acid. Cool the flask in an ice bath to maintain a low temperature.[5]
-
Addition of Chlorosulfonic Acid: Slowly add an excess of chlorosulfonic acid to the cooled and stirred 3-phenoxypropanoic acid. The reaction is exothermic and maintaining a low temperature is crucial to minimize the formation of side products.[5][6]
-
Reaction Monitoring: Stir the mixture vigorously while maintaining the low temperature. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.[1][7]
-
Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice with continuous stirring. This quenching step will cause the crude 3-[4-(chlorosulfonyl)phenoxy]propanoic acid to precipitate out of the aqueous solution.[5][7]
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the collected solid thoroughly with cold water to remove any residual acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a solid.[1][5]
-
Drying: Dry the purified product under vacuum.[5]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 3-[4-(chlorosulfonyl)phenoxy]propanoic acid.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 3-[4-(chlorosulfonyl)phenoxy]propanoic acid is rooted in the differential reactivity of its two functional groups.[3] This allows for a modular approach to synthesizing a variety of derivatives.
Reactivity of the Chlorosulfonyl Group
The sulfur atom in the chlorosulfonyl group is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.[2][8] The chloride ion serves as a good leaving group, facilitating nucleophilic substitution reactions.[8]
-
Reaction with Amines (Sulfonamide Formation): This is a cornerstone reaction in medicinal chemistry. 3-[4-(chlorosulfonyl)phenoxy]propanoic acid readily reacts with primary and secondary amines to form highly stable sulfonamide derivatives.[2][9] This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.[8][10] The resulting sulfonamides are a key structural motif in numerous therapeutic agents.[11]
-
Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, the chlorosulfonyl group reacts with alcohols to yield sulfonate esters.[2][8] This transformation is synthetically valuable as it converts a poor leaving group (a hydroxyl group on another molecule) into an excellent sulfonate leaving group, which can then be used in subsequent substitution or elimination reactions.[8]
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety offers another site for chemical modification, which can be addressed before or after derivatization of the sulfonyl chloride.
-
Amidation: The carboxylic acid can be converted to an amide by reaction with an amine, typically using a coupling agent such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an acid chloride intermediate will produce the corresponding ester.
Reactivity Pathways Diagram
Caption: Reactivity pathways of 3-[4-(chlorosulfonyl)phenoxy]propanoic acid.
Spectral Data Analysis
While specific spectra are proprietary, the structural features of the molecule allow for the prediction of its characteristic spectral data.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, typically as two doublets characteristic of a 1,4-disubstituted benzene ring in the 7-8 ppm region. The two methylene groups of the propanoic acid chain would appear in the 2.5-3.5 ppm region, and a broad singlet for the carboxylic acid proton would be observed at a downfield shift, often greater than 10 ppm.[1][12]
-
¹³C NMR: The carbon NMR would display a signal for the carboxyl carbon around 170-180 ppm, aromatic carbon signals between 120-150 ppm, and signals for the two aliphatic carbons of the side chain in the 30-40 ppm range.[1]
-
IR Spectroscopy: The infrared spectrum is characterized by strong absorptions for the S=O stretches of the sulfonyl group (around 1350 and 1160 cm⁻¹). A strong C=O stretch for the carboxylic acid will be present around 1700 cm⁻¹, accompanied by a very broad O-H stretch from 2500-3300 cm⁻¹.[1][13]
-
Mass Spectrometry: Under Electrospray Ionization (ESI), the compound would likely show protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions.[14] Electron Ionization (EI) would lead to more extensive fragmentation, with key fragments arising from the loss of a chlorine radical (•Cl) from the sulfonyl group and cleavage of the propanoic acid side chain.[14][15]
Safety and Handling
3-[4-(chlorosulfonyl)phenoxy]propanoic acid is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
GHS Hazard Information:
-
Pictogram: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.
-
-
Handling and Storage Protocols:
-
Personal Protective Equipment (PPE): Always wear protective gloves, a chemical-resistant lab coat, and eye/face protection.[16]
-
Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid creating and breathing dust. Wash hands thoroughly after handling.[17][18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[16]
-
-
First Aid Measures:
-
Eyes: In case of contact, immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[16]
-
Skin: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]
-
-
Disposal: Dispose of the chemical and its container at an approved waste disposal facility in accordance with local, state, and federal regulations.[18]
Conclusion
3-[4-(chlorosulfonyl)phenoxy]propanoic acid is a highly valuable and versatile intermediate for chemical synthesis. A thorough understanding of its properties, synthetic routes, and reactivity is essential for its safe and effective use in the development of novel pharmaceuticals and advanced materials. The dual functionality of this molecule provides a robust platform for creating diverse and complex molecular architectures.
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